molecular formula C16H16BrClO3 B5027433 4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene

4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B5027433
M. Wt: 371.7 g/mol
InChI Key: NYZQANMEWYIJAH-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring

Properties

IUPAC Name

4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-19-13-4-6-14(7-5-13)20-9-2-10-21-16-8-3-12(17)11-15(16)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZQANMEWYIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: The introduction of bromine and chlorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while chlorination can be done using chlorine (Cl2) under similar conditions.

    Etherification: The formation of the ether linkage involves the reaction of a phenol derivative with an appropriate alkyl halide. In this case, 4-methoxyphenol can be reacted with 3-chloropropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the methoxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.

Scientific Research Applications

4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methoxyphenoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4-chloro-2-(methoxymethoxy)benzene
  • 1-bromo-4-chloro-2-fluorobenzene
  • 1-bromo-4-chloro-2-methylbenzene

Uniqueness

4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the presence of the 3-(4-methoxyphenoxy)propoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

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